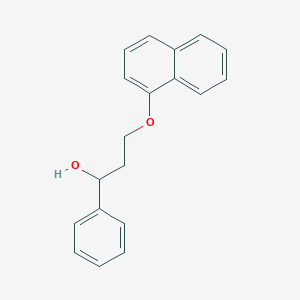

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxy-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432923 | |

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908291-72-5 | |

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Kinetic Resolution:kinetic Resolution is a Process That Relies on the Different Reaction Rates of Two Enantiomers with a Chiral Catalyst or Reagent.nih.govenzymes, Particularly Lipases, Are Highly Effective Chiral Catalysts for These Transformations.nih.govmdpi.com

Derivatization Chemistry and Analogue Synthesis of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. These derivatization strategies primarily focus on the hydroxyl group, the phenyl ring, and the naphthalene (B1677914) moiety, as well as the transformation of the alcohol into various propanamine derivatives. Such modifications are instrumental in exploring the chemical space around this core structure.

Modifications at the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime site for derivatization through reactions such as esterification and etherification. While specific literature on the derivatization of this exact compound is limited, the reactivity of this functional group can be inferred from the well-established chemistry of secondary alcohols.

Esterification: The hydroxyl group can be readily converted to an ester functionality through reaction with various acylating agents. For instance, treatment with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding ester. The choice of the acylating agent allows for the introduction of a wide array of R-groups, from simple alkyls to more complex aromatic or heterocyclic moieties. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or diethyl ether.

Etherification: Alkylation of the hydroxyl group to form ethers can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. This would introduce a new alkyl or substituted alkyl group at the 1-position of the propanol (B110389) chain.

The following table illustrates potential derivatives formed through these modifications at the hydroxyl group, based on general chemical principles.

| Derivative Name | Modification Type | Potential Reagents | Resulting Functional Group |

| 1-Phenyl-3-(1-naphthalenyloxy)propyl acetate | Esterification | Acetic anhydride, pyridine | Acetate ester |

| 1-Phenyl-3-(1-naphthalenyloxy)propyl benzoate | Esterification | Benzoyl chloride, triethylamine | Benzoate ester |

| 1-Methoxy-1-phenyl-3-(1-naphthalenyloxy)propane | Etherification | Sodium hydride, Methyl iodide | Methyl ether |

| 1-Benzyloxy-1-phenyl-3-(1-naphthalenyloxy)propane | Etherification | Sodium hydride, Benzyl bromide | Benzyl ether |

This table is illustrative of potential derivatives based on standard organic chemistry reactions, as specific research on the derivatization of this compound's hydroxyl group is not extensively documented in the reviewed literature.

Substituent Variations on the Phenyl Ring

For example, the synthesis of propanamine analogues with chloro substituents on the phenyl ring has been documented. google.com This suggests that 3-(1-naphthalenyloxy)-1-(chlorophenyl)-1-propanol would be a key intermediate in such syntheses. The introduction of a chlorine atom can be achieved through various synthetic routes, often starting from a substituted acetophenone (B1666503) which is then elaborated to the final propanol structure.

The following table summarizes examples of derivatives with variations on the phenyl ring, as inferred from the synthesis of their corresponding propanamine analogues.

| Derivative Name | Substituent on Phenyl Ring | Position of Substitution | Reference |

| 1-(2-Chlorophenyl)-3-(1-naphthalenyloxy)propanamine oxalate | Chloro | ortho | google.com |

| 1-(4-Chlorophenyl)-3-(1-naphthalenyloxy)propanamine oxalate | Chloro | para | google.com |

These examples demonstrate that both ortho and para positions of the phenyl ring can be functionalized, leading to a variety of structural analogues.

Structural Elaboration of the Naphthalene Moiety

Modification of the naphthalene ring system in this compound provides another avenue for creating structural diversity. The naphthalene moiety can undergo electrophilic aromatic substitution reactions, although the regioselectivity can be complex due to the presence of the activating alkoxy group.

Research in this area has led to the synthesis of analogues with substituents on the naphthalene ring. For instance, a propanamine derivative with a methyl group at the 4-position of the naphthalene ring has been prepared. google.com This indicates that 3-(4-methyl-1-naphthalenyloxy)-1-phenyl-1-propanol is a viable synthetic intermediate. The synthesis of such compounds would likely involve starting with a substituted naphthol, such as 4-methyl-1-naphthol, and coupling it with a suitable three-carbon phenyl-containing electrophile.

The table below highlights an example of a derivative with a modified naphthalene moiety.

| Derivative Name | Substituent on Naphthalene Ring | Position of Substitution | Reference |

| 1-Phenyl-3-(4-methyl-1-naphthalenyloxy)propanamine | Methyl | 4 | google.com |

Further elaboration of the naphthalene ring could potentially include the introduction of other alkyl groups, halogens, or alkoxy groups to explore the impact of these modifications.

Introduction of Amine Functionalities to Form Propanamine Derivatives

A significant area of chemical transformation for this compound is its conversion to various propanamine derivatives. This is typically achieved by first converting the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an appropriate amine.

The synthesis of N-methyl and N,N-dimethyl propanamine derivatives has been well-documented. google.com The general synthetic pathway involves the reaction of the parent alcohol with a reagent like thionyl chloride to produce a chloro-intermediate. This intermediate can then be reacted with methylamine (B109427) or dimethylamine (B145610) to yield the corresponding N-methyl or N,N-dimethyl propanamine.

Alternatively, reductive amination of a corresponding ketone precursor, 3-(1-naphthalenyloxy)-1-phenyl-1-propanone, can also be employed to generate these amine derivatives.

The table below details some of the key propanamine derivatives that have been synthesized from the this compound scaffold.

| Derivative Name | Amine Functionality | Synthetic Approach | Reference |

| 1-Phenyl-3-(1-naphthalenyloxy)propanamine | Primary amine | Nucleophilic substitution | google.com |

| N-Methyl-1-phenyl-3-(1-naphthalenyloxy)propanamine | Secondary amine | Nucleophilic substitution with methylamine or demethylation of the tertiary amine | google.com |

| N,N-Dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine | Tertiary amine | Nucleophilic substitution with dimethylamine | google.com |

These transformations highlight the versatility of the this compound structure as a precursor for a range of nitrogen-containing analogues.

Stereochemical Considerations in the Research of 3 1 Naphthalenyloxy 1 Phenyl 1 Propanol and Its Derivatives

Impact of Stereochemistry on Biological Activity Profiles

The interaction of a chiral drug with its biological target, typically a protein such as a receptor or an enzyme, is a three-dimensional process. Consequently, the different stereoisomers of a drug can fit differently into a binding site, leading to variations in pharmacological effect.

The concept of enantioselective receptor binding is well-documented in the aryloxypropanolamine class of compounds, to which 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol belongs. A classic example is the β-adrenergic blocker, Propranolol (B1214883). Although it is often administered as a racemic mixture, its therapeutic action is almost exclusively attributed to the S-(-)-enantiomer. researchgate.net The S-isomer of propranolol is reported to be up to 100 times more potent in its β-blocking activity than the R-(+)-isomer. nih.gov

This pronounced difference in potency arises because the chiral environment of the β-adrenergic receptor's binding site interacts preferentially with the S-enantiomer. This stereospecific interaction leads to a more stable drug-receptor complex and a more effective physiological response. researchgate.net Given the structural similarities, it is expected that the enantiomers of this compound would also exhibit significant differences in their affinity for biological receptors, with one enantiomer likely being substantially more active than the other. This underscores the importance of evaluating each enantiomer separately to fully characterize the compound's pharmacological profile.

The body's metabolic machinery, composed of chiral enzymes, can also differentiate between the enantiomers of a drug. nih.gov This leads to stereoselective metabolism, where one enantiomer is processed and eliminated at a different rate than the other. nih.gov This phenomenon significantly impacts the pharmacokinetic profile of the drug, including its half-life, bioavailability, and potential for drug-drug interactions.

Studies on Propranolol have shown considerable chiral shifts in its metabolism. nih.gov For instance, research on a prodrug of propranolol, 3-isopropyl-5-(1-naphthoxymethyl)oxazolidine, revealed that it is stereoselectively hydrolyzed to propranolol, with the (S)-form of the prodrug being more stable in biological systems than the (R)-form. nih.gov Metabolizing enzymes often show a preference for one enantiomer, resulting in different concentrations of the individual enantiomers in the plasma over time. nih.gov This differential metabolism can affect both the efficacy and safety of a racemic drug. For derivatives of this compound, it is crucial to investigate the metabolic fate of each stereoisomer to understand their individual pharmacokinetic behaviors.

Chiral Analytical Methodologies

To investigate the effects of stereochemistry, robust analytical methods capable of separating and identifying individual enantiomers are required.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for separating enantiomers and assessing enantiomeric purity. researchgate.netjiangnan.edu.cn The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. researchgate.net

Commonly used CSPs for separating aryloxypropanolamine compounds like Propranolol include those based on proteins (e.g., α-glycoprotein, AGP), cyclodextrins (e.g., β-cyclodextrin), and polysaccharides. jiangnan.edu.cnneliti.com The choice of CSP and mobile phase composition is critical for achieving optimal resolution between the enantiomers. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v) | 0.5 mL/min | UV at 230 nm | nih.gov |

| α-Glycoprotein (AGP) | Propanol-2/Ammonium acetate (B1210297) (0.5:99.5 v/v) | 0.9 mL/min | UV at 225 nm | neliti.com |

| β-Cyclodextrin (BCD) | Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3 v/v/v/v) | 1.0 mL/min | UV at 225 nm | neliti.com |

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules. Chiroptical spectroscopy, which involves the interaction of polarized light with chiral molecules, is particularly useful. Techniques such as Raman and Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the subtle nanoscale interactions between enantiomers and chiral selectors, like cyclodextrins. nih.gov These methods can provide insight into the mechanisms of chiral recognition. nih.gov

More advanced methods like chiral tag rotational spectroscopy have been established for the absolute determination of enantiomeric excess and absolute configuration of certain chiral molecules. researchgate.net In this technique, a chiral tag is complexed with the analyte, creating diastereomers that can be distinguished by molecular rotational resonance spectroscopy, allowing for unambiguous stereochemical assignment. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, sometimes with chiral shift reagents, to differentiate between enantiomers. thermofisher.com

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

However, many compounds, including some phenylpropanol derivatives, are liquids or oils at room temperature and are difficult to crystallize on their own. researchgate.net In such cases, a technique involving co-crystallization with a host molecule can be employed. This method has been successfully used to determine the X-ray crystal structures of liquid phenylpropanol derivatives. researchgate.net By forming a co-crystal, the liquid analyte is held in an ordered lattice, allowing for single-crystal X-ray diffraction analysis and unambiguous determination of its absolute configuration. researchgate.net This approach would be highly applicable for confirming the stereochemistry of derivatives of this compound.

Advanced Research Methodologies and Translational Research Aspects

Computational Chemistry and In Silico Approaches

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that can guide further experimental research.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, docking simulations would be instrumental in predicting its binding affinity and mode of interaction with various biological targets. For instance, given its structural relationship to Dapoxetine, a primary target for investigation would be the serotonin (B10506) transporter (SERT).

A hypothetical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Preparation of the Receptor: A high-resolution crystal structure of the target protein, such as SERT, would be obtained from a protein data bank.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program would then calculate the binding energy and predict the most stable binding pose.

The results would be presented in a table format, detailing parameters like binding energy (in kcal/mol) and the specific amino acid residues involved in the interaction.

Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |

|---|---|---|

| Serotonin Transporter (SERT) | Data not available | Data not available |

| 5-HT1A Receptor | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur. An MD simulation for the this compound-SERT complex would reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over a simulated timeframe.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., binding affinities to SERT) would be required. Various molecular descriptors (e.g., physicochemical, topological, and electronic properties) would be calculated for each compound and correlated with their activities to build a predictive model.

In Silico ADMET Prediction for Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the "drug-likeness" of a compound. Various computational tools and web servers can predict these properties based on the molecule's structure.

Hypothetical In Silico ADMET Profile

| Property | Predicted Value |

|---|---|

| Absorption | |

| Human Intestinal Absorption | Data not available |

| Caco-2 Permeability | Data not available |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Data not available |

| Plasma Protein Binding | Data not available |

| Metabolism | |

| CYP450 2D6 Inhibition | Data not available |

| CYP450 3A4 Inhibition | Data not available |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Data not available |

| Toxicity | |

| hERG Inhibition | Data not available |

In Vitro Pharmacological Profiling

In vitro studies are essential for validating the predictions from computational models and for directly measuring the pharmacological activity of a compound.

Receptor Binding Assays

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. For this compound, these assays would quantify its ability to bind to targets of interest, such as various neurotransmitter transporters and receptors. This is typically done using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from the receptor is measured. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hypothetical Receptor Binding Profile

| Target | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin Transporter (SERT) | Data not available |

| Norepinephrine Transporter (NET) | Data not available |

| Dopamine Transporter (DAT) | Data not available |

| 5-HT1A Receptor | Data not available |

| 5-HT2A Receptor | Data not available |

| Alpha-1 Adrenergic Receptor | Data not available |

Without specific experimental data, the advanced research methodologies and translational research aspects of this compound remain speculative. The application of the computational and in vitro techniques described above would be necessary to elucidate its pharmacological profile and potential as a bioactive molecule.

Functional Assays for Agonist or Antagonist Activity

To determine the pharmacological profile of this compound, functional assays are indispensable. These assays are designed to elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at specific biological targets. Given its structural similarity to Dapoxetine, a potent SSRI, the primary target for investigation would be the serotonin transporter (SERT). veeprho.comresearchgate.net

Functional assays for SERT typically measure the inhibition of serotonin reuptake. A common method is the use of radiolabeled or fluorescently tagged serotonin in cells expressing SERT. acs.org A reduction in the uptake of the labeled serotonin in the presence of the test compound indicates inhibitory activity. The potency of this inhibition is quantified by determining the half-maximal inhibitory concentration (IC50).

Furthermore, to assess its activity on various serotonin receptor subtypes, a panel of receptor-specific functional assays would be employed. cambridge.org For instance, for G-protein coupled receptors like the 5-HT2A receptor, assays measuring downstream signaling events such as intracellular calcium mobilization are utilized. innoprot.com In such an assay, an agonist would trigger a calcium influx, while an antagonist would block this effect.

The table below illustrates a hypothetical functional assay screening panel for this compound, based on methodologies applied to related compounds.

| Target | Assay Type | Principle | Potential Outcome for this compound |

| Serotonin Transporter (SERT) | [3H]5-HT Uptake Inhibition Assay | Measures the inhibition of radiolabeled serotonin uptake into cells expressing SERT. | Determination of IC50 value to quantify SERT inhibition potency. |

| 5-HT2A Receptor | Calcium Flux Assay | Measures changes in intracellular calcium levels upon receptor activation. | Identification of agonist or antagonist activity at the 5-HT2A receptor. |

| 5-HT1A Receptor | cAMP Assay | Measures the inhibition of forskolin-stimulated cyclic AMP production. | Determination of agonist or antagonist properties at the 5-HT1A receptor. |

Cell-Based Assays for Cellular Response Evaluation

For a compound related to an SSRI, cell-based assays would initially focus on neuronal cell lines or primary neurons to evaluate its effects on serotonergic signaling. High-content screening (HCS) platforms can be employed to simultaneously measure multiple cellular parameters, such as cell viability, neurite outgrowth, and the expression and localization of key proteins involved in neurotransmission. criver.com

A specific example of a cell-based assay is the evaluation of ZIKV (Zika virus) infection suppression, a known in vitro effect of Dapoxetine. nih.gov This antiviral activity can be assessed using plaque reduction assays and RT-qPCR in various cell lines. nih.gov Investigating whether this compound shares this activity could provide valuable information about its biological spectrum.

The following table outlines potential cell-based assays for evaluating the cellular response to this compound.

| Assay Type | Cell Line | Endpoint Measured | Research Question |

| Neuronal Viability Assay | SH-SY5Y (neuroblastoma) | Cell proliferation, cytotoxicity (e.g., LDH release) | Does the compound exhibit neurotoxic effects at therapeutic concentrations? |

| Serotonin Reporter Assay | HEK293 cells with SERT and a serotonin-responsive reporter gene | Reporter gene expression | Does the compound functionally modulate serotonergic signaling pathways? |

| Antiviral Plaque Assay | Vero cells | Reduction in viral plaques | Does the compound inhibit viral replication, similar to Dapoxetine's effect on ZIKV? nih.gov |

Preclinical In Vivo Studies (if extended to derivatives with significant biological activity)

Should this compound or its derivatives demonstrate significant biological activity in vitro, preclinical in vivo studies in animal models would be the next logical step. These studies are essential for evaluating the compound's efficacy and pharmacodynamic effects in a living organism. acnp.org

Disease Model Efficacy Assessment

The choice of disease model for efficacy assessment would be guided by the in vitro pharmacological profile of the compound. Given its relation to SSRIs, models of depression and anxiety would be highly relevant. cambridge.orgresearchgate.net

Standard behavioral models used to assess antidepressant-like effects in rodents include the forced swim test and the tail suspension test. mdpi.com A reduction in immobility time in these tests is indicative of antidepressant potential. For anxiolytic activity, the elevated plus maze and light-dark box tests are commonly used.

The efficacy of SSRIs in pediatric psychiatric disorders has also been a subject of clinical investigation, providing a basis for potential translational research. programinplacebostudies.org

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting a biological response in vivo. For a compound targeting the serotonergic system, several PD biomarkers can be evaluated.

Microdialysis in conscious, freely moving animals can be used to measure changes in extracellular serotonin levels in specific brain regions following drug administration. An effective SSRI would be expected to increase synaptic serotonin concentrations.

Neuroimaging techniques, such as positron emission tomography (PET) with a radiolabeled ligand for SERT, can be used to determine the in vivo occupancy of the transporter by the test compound. This provides direct evidence of target engagement. Additionally, electroencephalography (EEG) can be used to assess changes in brain electrical activity patterns associated with antidepressant or anxiolytic effects. The relationship between pharmacokinetics and pharmacodynamics is a key aspect of the clinical development of related compounds like dapoxetine. nih.govresearchgate.net

Analytical Chemistry Methodologies for Research and Development

Robust analytical chemistry methodologies are fundamental throughout the research and development of any pharmaceutical compound, from initial synthesis to formulation.

Chromatographic Purity and Impurity Profiling (e.g., HPLC, GC-MS)

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug development. High-performance liquid chromatography (HPLC) is the most widely used technique for the purity and impurity profiling of compounds like this compound. tandfonline.com

Several HPLC methods have been developed and validated for the determination of Dapoxetine and its process-related impurities. ijrpc.comresearchgate.net These methods typically utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. ijrpc.comresearchgate.net Detection is commonly performed using a UV detector.

A comprehensive impurity profile would involve the identification and quantification of all related substances. This often requires the use of hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) to elucidate the structures of unknown impurities. ijrpc.commdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile impurities.

The table below summarizes typical parameters for an HPLC method for the purity analysis of Dapoxetine and its related substances, which would be applicable to this compound.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210-225 nm) google.com |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Future Research Directions and Broader Academic Implications

Exploration of Novel Therapeutic Applications for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol Analogues

The aryloxypropanolamine scaffold is a cornerstone in the development of various therapeutic agents, most notably beta-adrenergic receptor antagonists. The potential therapeutic applications of analogues of this compound are likely to be explored in areas where this structural motif has shown promise.

Future research will likely focus on the synthesis and evaluation of a library of analogues. By modifying the naphthalenyloxy and phenyl moieties, as well as introducing various substituents, researchers can systematically probe the structure-activity relationship (SAR) and potentially discover compounds with novel pharmacological profiles. For instance, alterations to the aromatic rings could influence receptor selectivity and potency, while modifications to the propanolamine (B44665) side chain are known to be critical for receptor binding and intrinsic sympathomimetic activity.

The exploration of these analogues could extend beyond the traditional cardiovascular applications of beta-blockers. Given the diverse biological targets of aryloxypropanolamine derivatives, novel applications in areas such as neurology, oncology, and infectious diseases may be uncovered. The key will be to employ high-throughput screening methods and sophisticated biological assays to identify promising lead compounds for further development.

Development of Advanced Synthetic Methodologies for Complex Aryloxypropanolamine Structures

The synthesis of aryloxypropanolamines is a well-established field in organic chemistry. However, the pursuit of more complex and structurally diverse analogues of this compound necessitates the development of advanced synthetic methodologies.

Traditional synthetic routes often involve the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine. While effective, these methods can sometimes lack efficiency and stereoselectivity, particularly when dealing with complex starting materials. Future research will likely focus on the development of more elegant and efficient synthetic strategies. This could include the use of novel catalytic systems to achieve higher yields and enantioselectivity, as well as the development of one-pot or flow-chemistry approaches to streamline the synthetic process.

Furthermore, the synthesis of analogues with intricate stereochemistry will require the application of modern asymmetric synthesis techniques. The development of robust and scalable synthetic routes will be crucial for the production of these complex molecules in sufficient quantities for thorough biological evaluation.

Mechanistic Studies to Fully Elucidate Ligand-Receptor Interactions

A deep understanding of how ligands interact with their biological targets at a molecular level is fundamental to rational drug design. For aryloxypropanolamines, the primary targets are often G-protein coupled receptors (GPCRs), such as the beta-adrenergic receptors.

Future mechanistic studies on analogues of this compound will aim to fully elucidate the intricacies of their interactions with target receptors. Computational methods, such as molecular docking and molecular dynamics simulations, will play a pivotal role in predicting binding modes and identifying key amino acid residues involved in the ligand-receptor complex. These in silico studies can provide valuable insights that guide the design of new analogues with improved affinity and selectivity.

Experimental techniques, including X-ray crystallography and cryo-electron microscopy, will be essential for obtaining high-resolution structural information of the ligand-receptor complexes. This structural data, combined with biophysical techniques like surface plasmon resonance and isothermal titration calorimetry, will provide a comprehensive understanding of the binding kinetics and thermodynamics.

Contribution to the Understanding of Structure-Function Relationships in Medicinal Chemistry

The study of aryloxypropanolamines has significantly contributed to our understanding of structure-function relationships in medicinal chemistry. pharmacy180.com The systematic modification of this scaffold has allowed researchers to dissect the contributions of different structural features to pharmacological activity. nih.gov

Research into this compound and its analogues will continue to build upon this foundation. By correlating specific structural modifications with changes in biological activity, researchers can refine existing SAR models and develop new predictive tools for drug design. oup.comresearchgate.net

Key structural features of aryloxypropanolamines that are crucial for their activity include the nature of the aromatic ring, the length and branching of the side chain, and the stereochemistry of the hydroxyl and amino groups. derangedphysiology.com The introduction of the bulky naphthalenyloxy and phenyl groups in this compound provides a unique template for exploring how these larger aromatic systems influence receptor binding and functional activity.

The insights gained from studying these complex aryloxypropanolamines will not only be applicable to the development of new drugs within this class but will also contribute to the broader principles of medicinal chemistry, aiding in the design of novel therapeutics for a wide range of diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using nucleophilic substitution or reduction strategies. For example, β-methylstyrene oxide derivatives can be reduced with lithium triethylborohydride to yield 1-phenyl-1-propanol analogs with high selectivity, as demonstrated in studies where cis-β-methylstyrene oxide produced 1-phenyl-1-propanol exclusively . Reaction parameters such as temperature (e.g., reflux in ethanol), catalyst choice (e.g., KOH for hydroxylamine-mediated cyclization), and solvent polarity must be systematically varied to maximize yield and minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Chromatography : HPLC or GC with chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers and assess optical purity .

- Spectroscopy : NMR (¹H/¹³C) to confirm the naphthalenyloxy and phenyl substituents, and FT-IR to verify hydroxyl and ether functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate the molecular formula (C₁₉H₁₈O₂, MW 278.35) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what challenges arise in scaling these methods?

Enantiomeric resolution is critical for pharmacological studies. Supercritical fluid chromatography (SFC) using cellulose-based chiral columns has been effective for similar alcohols like 1-phenyl-1-propanol, achieving >94% enantiomeric excess (e.e.) . Challenges include:

Q. What catalytic systems enhance the stereoselective synthesis of this compound?

Chiral catalysts like thiols or sulfides (e.g., Kellogg’s work on 1-phenyl-1-propanol) can induce asymmetric induction during reduction or etherification steps . For example, lithium triethylborohydride selectively reduces epoxides to secondary alcohols with >90% yield, while sodium cyanoborohydride may produce mixed stereochemistry . Computational modeling of transition states (DFT) is recommended to predict stereochemical outcomes.

Q. How do structural modifications to the naphthalenyloxy group impact biological activity or toxicity?

Comparative studies with analogs (e.g., 1-chloro-3-(1-naphthyloxy)propan-2-ol) reveal that electron-withdrawing substituents (e.g., Cl) increase metabolic stability but may elevate hepatic toxicity . Toxicological screening should follow protocols outlined in naphthalene derivative studies, including:

Q. What analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies in solubility (e.g., chloroform vs. DMSO) may arise from polymorphic forms or impurities. Techniques to address this include:

- DSC/TGA : Differentiate polymorphs via melting point and thermal stability profiles.

- PXRD : Confirm crystalline vs. amorphous states.

- Column purification : Use preparative HPLC to isolate high-purity batches for re-testing.

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Scaffold diversification : Synthesize analogs with methoxy, amino, or halogen substitutions at the phenyl/naphthalenyl rings .

- Biological assays : Test binding affinity to targets like serotonin transporters (relevant to dapoxetine analogs) using radioligand displacement assays .

- QSAR modeling : Utilize molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity.

Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic etherification steps.

- Green chemistry : Replace halogenated solvents (e.g., chloroform) with ethanol/water mixtures to align with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.